1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Morpholin-4-yl Group: This step involves the reaction of the intermediate with morpholine, typically under basic conditions to facilitate nucleophilic substitution.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholin-4-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structure may lend itself to the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-21-17(25)14(16(24)20-13-5-3-2-4-6-13)11-19-18(21)27-12-15(23)22-7-9-26-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPYWOVTRXUQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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